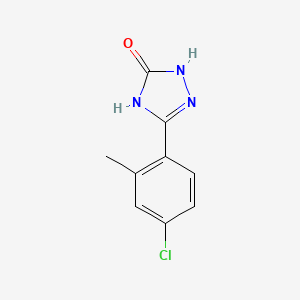
5-(4-Chloro-2-methylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3(2H)-one is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a chloro and methyl group attached to a phenyl ring, which is further connected to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methylphenylamine and hydrazine hydrate.
Formation of Hydrazone: The amine reacts with hydrazine hydrate to form a hydrazone intermediate.
Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to form the triazole ring.
Final Product: The final product, 5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3(2H)-one, is obtained after purification.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Reactors: Using batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and yield.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions can occur, replacing the chloro group with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Substitution Reagents: Nucleophiles such as amines or thiols for substitution reactions.
Major Products
Oxidation Products: Oxides of the triazole compound.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Various substituted triazole compounds depending on the nucleophile used.
Scientific Research Applications
5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3(2H)-one has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical agents, particularly antifungal and antibacterial drugs.
Agrochemicals: The compound is utilized in the development of herbicides and pesticides.
Material Science: It finds applications in the synthesis of advanced materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3(2H)-one involves:
Molecular Targets: The compound targets specific enzymes or receptors in biological systems.
Pathways: It may inhibit enzyme activity or block receptor sites, leading to its biological effects.
Binding Interactions: The chloro and methyl groups enhance binding affinity to the target sites, increasing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenol: A related compound with similar structural features.
1H-1,2,4-Triazole: The parent triazole compound without the phenyl substitution.
5-Phenyl-1H-1,2,4-triazol-3(2H)-one: A similar triazole compound with a phenyl group instead of the chloro-methylphenyl group.
Uniqueness
Structural Features: The presence of both chloro and methyl groups on the phenyl ring makes 5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3(2H)-one unique.
Biological Activity: The specific substitution pattern enhances its biological activity compared to other triazole derivatives.
Properties
CAS No. |
62036-24-2 |
|---|---|
Molecular Formula |
C9H8ClN3O |
Molecular Weight |
209.63 g/mol |
IUPAC Name |
3-(4-chloro-2-methylphenyl)-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C9H8ClN3O/c1-5-4-6(10)2-3-7(5)8-11-9(14)13-12-8/h2-4H,1H3,(H2,11,12,13,14) |
InChI Key |
OGDOCHQKGWTMQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=NNC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Chloro-5-methoxyphenyl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine](/img/structure/B12902272.png)


![1-(4-Bromophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12902289.png)
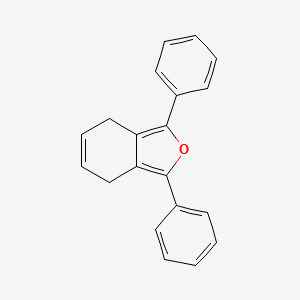
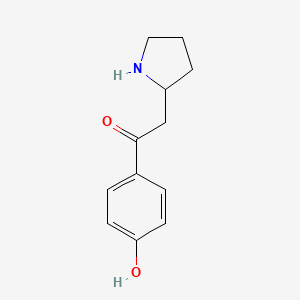

![Ethyl 2-cyano-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)acrylate](/img/structure/B12902310.png)
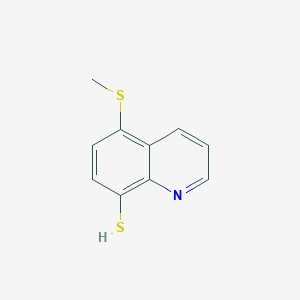
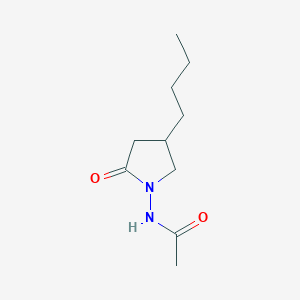
![Furo[2,3-f]-1,3-benzodioxole, 6,7-dihydro-6-methyl-](/img/structure/B12902341.png)


![2-{[3-(3-Nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethan-1-ol](/img/structure/B12902363.png)
